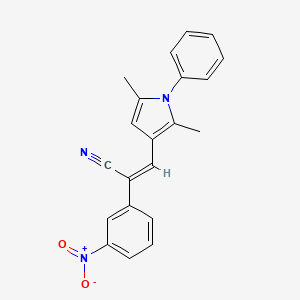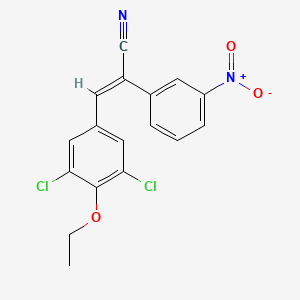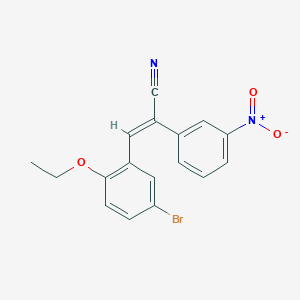![molecular formula C19H12N2O3S B3502535 2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3502535.png)
2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile
Descripción general
Descripción
2-(3-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile, commonly known as NFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NFA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 384.42 g/mol.
Aplicaciones Científicas De Investigación
NFA has been extensively studied for its potential applications in various fields of science. It has been found to have significant anti-cancer properties and has been shown to induce apoptosis in cancer cells. NFA has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems. In addition, NFA has been investigated for its use in organic electronics and as a sensor for detecting explosives.
Mecanismo De Acción
The mechanism of action of NFA is not fully understood, but it is believed to involve the inhibition of cellular signaling pathways that are involved in cell proliferation and survival. NFA has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. NFA has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
NFA has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. NFA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, NFA has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NFA is its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, NFA has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, NFA is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on NFA. One area of interest is the development of NFA-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the use of NFA as a sensor for detecting explosives. In addition, further research is needed to fully understand the mechanism of action of NFA and its potential applications in cancer therapy. Finally, the synthesis of NFA could be optimized to improve the yield and reduce the cost of production.
Propiedades
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3S/c20-13-15(14-5-4-6-16(11-14)21(22)23)12-17-9-10-19(24-17)25-18-7-2-1-3-8-18/h1-12H/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEGXWWGXOSGNZ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorobenzyl)-2-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3502457.png)
![3-{5-[2-cyano-2-(2-fluorophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502479.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502496.png)

![3-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzoic acid](/img/structure/B3502510.png)
![3-{4-[(3-fluorobenzyl)oxy]phenyl}-2-(3-nitrophenyl)acrylonitrile](/img/structure/B3502518.png)

![2-({3-[2-cyano-2-(3-nitrophenyl)vinyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B3502526.png)

![3-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3502556.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4-isoxazolecarboxamide](/img/structure/B3502563.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-(2-pyrimidinyl)-1-piperazinecarboxamide](/img/structure/B3502570.png)